molecular formula C21H10N4O4 B188746 4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione CAS No. 195828-30-9

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione

Cat. No.: B188746
CAS No.: 195828-30-9
M. Wt: 382.3 g/mol
InChI Key: PWIVFZPXOLTILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione is a complex heterocyclic compound. It belongs to the class of fused ring systems, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. This reaction is carried out in refluxing dioxane, leading to the formation of the desired heterocyclic system in yields ranging from 61% to 84% . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, purification techniques like recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of quinones, while reduction could yield hydroquinones. Substitution reactions can result in various derivatives with different functional groups attached to the core structure.

Scientific Research Applications

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that play a role in various biological processes.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrazines: Known for their biological activities and potential as drug candidates.

    Quinazolines: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.

    Quinoxalines: Investigated for their diverse biological activities and applications in medicinal chemistry.

The uniqueness of this compound lies in its fused ring system and the presence of multiple functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

195828-30-9

Molecular Formula

C21H10N4O4

Molecular Weight

382.3 g/mol

IUPAC Name

4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione

InChI

InChI=1S/C21H10N4O4/c26-17-9-5-1-2-6-10(9)18(27)16-13(17)21(29)25-19(23-16)14-15(24-25)11-7-3-4-8-12(11)22-20(14)28/h1-8,26H,(H,22,28)

InChI Key

PWIVFZPXOLTILT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C(=NC4=C5C(=NN4C3=O)C6=CC=CC=C6NC5=O)C2=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=C4C5=C(C6=CC=CC=C6NC5=O)NN4C3=O

Synonyms

Benzo[g]quino[4,3:3,4]pyrazolo[5,1-b]quinazoline-6,8,13,14(5H,7H)-tetrone

Origin of Product

United States

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